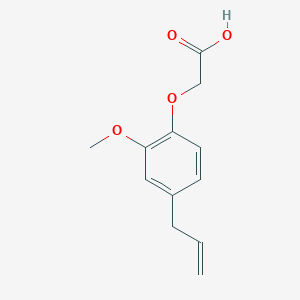

(4-Allyl-2-methoxyphenoxy)acetic acid

Descripción general

Descripción

(4-Allyl-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of phenoxyacetic acid, characterized by the presence of an allyl group and a methoxy group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Allyl-2-methoxyphenoxy)acetic acid typically involves the reaction of eugenol (4-allyl-2-methoxyphenol) with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired compound.

Análisis De Reacciones Químicas

Key Reaction Conditions:

| Reagent/Condition | Role | Yield |

|---|---|---|

| Ethyl α-bromoacetate | Alkylation agent | 85% |

| K₂CO₃ (anhydrous) | Base catalyst | – |

| Acetone (reflux) | Solvent | – |

Derivatization to Hydrazide and Pyrrole Derivatives

(4-Allyl-2-methoxyphenoxy)acetic acid serves as a precursor for heterocyclic compounds:

-

Hydrazide Formation : Reaction with hydrazine monohydrate in ethanol converts the ethyl ester intermediate into 2-(4-allyl-2-methoxyphenoxy)acetohydrazide (3 ) with 90% yield .

-

Pyrrole Synthesis : Condensation of the hydrazide with 2,5-hexanedione in ethanol produces 2-(4-allyl-2-methoxyphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide (4 ) in 96% yield. This reaction is confirmed by FTIR (C=O stretch at 1710 cm⁻¹, N–H at 3460 cm⁻¹) and NMR spectroscopy .

Spectral Data for Pyrrole Derivative (4):

| Technique | Key Observations |

|---|---|

| ¹H NMR | Singlet at δ 1.91 ppm ((CH₃)₂) |

| ¹³C NMR | Peaks at 111.2–148.8 ppm (aromatic carbons) |

| X-ray Crystallography | Triclinic crystals (space group P₁) |

Structural Confirmation via ¹³C NMR

The ¹³C NMR data for this compound derivatives align closely with natural neolignans, confirming their stereochemical assignments :

¹³C NMR Chemical Shifts (δ, ppm):

| Carbon Position | Synthetic Derivative | Natural Analog (threo-GCCE) | Δδ |

|---|---|---|---|

| C-1 | 151.6 | 151.8 | –0.2 |

| C-2 | 149.1 | 149.3 | –0.2 |

| C-8 | 87.0 | 87.2 | –0.2 |

| OCH₃ | 56.6 | 56.6 | 0.0 |

Minor discrepancies (Δδ ≤ 0.2 ppm) arise from pH differences during spectral acquisition .

Reactivity Insights

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (4-Allyl-2-methoxyphenoxy)acetic acid typically involves the reaction of eugenol (4-allyl-2-methoxyphenol) with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate that is subsequently hydrolyzed to yield the final product. Industrial production follows similar synthetic routes but is optimized for higher yields and purity through controlled conditions and efficient purification techniques.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits antimicrobial and anti-inflammatory properties. Studies have shown its potential in modulating biological processes by interacting with specific molecular targets, influencing enzyme or receptor activity.

Medicine

The compound is being explored for its potential therapeutic effects, including:

- Drug Development : Investigated as a candidate for new pharmaceuticals aimed at treating infections or inflammatory diseases.

- Synthetic Adaptogens : Recent patents suggest derivatives of this compound may enhance human resistance to environmental stressors, positioning them as potential adaptogens in emergency medicine .

Case Study 1: Antimicrobial Activity

A study published in Chemistry and Pharmaceutical Bulletin demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Drug Development

Research highlighted in PubMed Central focused on the development of protease inhibitors based on the structure of this compound. These inhibitors showed promise against the West Nile Virus by targeting its NS2B-NS3 protease, indicating potential for antiviral drug development .

Mecanismo De Acción

The mechanism of action of (4-Allyl-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Phenoxyacetic acid: Lacks the allyl and methoxy groups, making it less versatile in certain applications.

(2-Methoxyphenoxy)acetic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and properties.

(4-Methoxyphenoxy)acetic acid:

Uniqueness: (4-Allyl-2-methoxyphenoxy)acetic acid is unique due to the presence of both the allyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields.

Actividad Biológica

(4-Allyl-2-methoxyphenoxy)acetic acid, also known as eugenyl oxyacetate, is a compound derived from eugenol, a natural product with significant biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

The molecular formula of this compound is . It is characterized by the presence of an allyl group and a methoxy group attached to a phenoxyacetic acid backbone, which enhances its reactivity and biological activity compared to simpler phenoxyacetic acids.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can modulate various biological processes by binding to enzymes or receptors, influencing their activity. The exact mechanisms depend on the biological context but often involve modulation of gene expression and inhibition of pathogenic biofilm formation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of fungi. For example, one study demonstrated that this compound exhibits significant antibiofilm activity against azole-resistant Aspergillus fumigatus isolates. The minimum inhibitory concentration (MIC) was found to be between 312 and 500 µg/mL, effectively reducing biofilm formation and disrupting the extracellular matrix in treated isolates .

Table 1: Antimicrobial Efficacy Against Aspergillus fumigatus

| Compound | MIC (µg/mL) | Effect on Biofilm Formation |

|---|---|---|

| This compound | 312-500 | Significant reduction |

| Control (untreated) | N/A | High biofilm presence |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Control Level (pg/mL) | Level with this compound (pg/mL) |

|---|---|---|

| TNF-α | 150 | 30 |

| IL-6 | 200 | 25 |

Case Studies

- Case Study on Fungal Resistance : A study involving 89 isolates of Aspergillus fumigatus revealed that treatment with this compound led to a significant decrease in the expression of efflux pump genes associated with azole resistance. This indicates that the compound not only inhibits fungal growth but may also reverse resistance mechanisms .

- Therapeutic Applications : In a therapeutic context, the compound has been explored for its potential in drug development aimed at treating infections caused by resistant fungal strains. Its ability to disrupt biofilms makes it a candidate for formulations targeting chronic infections where biofilm formation is a significant barrier to treatment.

Propiedades

IUPAC Name |

2-(2-methoxy-4-prop-2-enylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3,5-7H,1,4,8H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBPCNCFOCPCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876826 | |

| Record name | Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-61-9 | |

| Record name | 2-[2-Methoxy-4-(2-propen-1-yl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6331-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37754 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Allyl-2-methoxyphenoxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.